molecular formula C25H19N3O3 B2685350 5-benzyl-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 866341-34-6

5-benzyl-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline

Cat. No.: B2685350
CAS No.: 866341-34-6
M. Wt: 409.445
InChI Key: ZAPKOXBVEQBKSU-UHFFFAOYSA-N
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Description

5-benzyl-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a complex heterocyclic compound that features a unique fusion of pyrazole and quinoline rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a benzyl-substituted pyrazole with a methoxyphenyl-substituted quinoline under acidic or basic conditions. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the fused ring system .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts. The scalability of the synthesis is crucial for its application in large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-benzyl-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to improve reaction efficiency .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional functional groups, while substitution reactions can introduce a variety of substituents, enhancing the compound’s chemical diversity .

Scientific Research Applications

5-benzyl-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, potentially acting as an anti-cancer or anti-inflammatory agent.

    Industry: The compound can be used in the development of new materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 5-benzyl-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, altering the activity of the target protein and modulating downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazoloquinoline derivatives, such as:

Uniqueness

What sets 5-benzyl-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline apart is its specific substitution pattern and the presence of the dioxolo ring, which can impart unique electronic and steric properties. These features can enhance its binding affinity to biological targets and its utility in various applications .

Biological Activity

5-benzyl-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline (CAS No. 866341-34-6) is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory and anticancer properties, as well as its mechanism of action.

Chemical Structure and Properties

The compound features a unique fusion of pyrazole and quinoline rings, characterized by a dioxolo moiety that enhances its electronic properties. The molecular formula is C25H21N3O3C_{25}H_{21}N_3O_3, and it exhibits various chemical reactivity patterns including oxidation, reduction, and substitution reactions .

Anti-inflammatory Activity

Research indicates that derivatives of pyrazolo[4,3-c]quinoline, including our compound of interest, exhibit significant anti-inflammatory effects. A study demonstrated that these derivatives can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. Notably, certain derivatives showed inhibition potency comparable to established controls like 1400 W .

Table 1: Inhibitory Effects on NO Production

CompoundIC50 (μM)Cytotoxicity (%) at 10 μM
2a0.399
2bNot specifiedModerate
2cNot specifiedLow

The study highlighted that the mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .

Anticancer Activity

In addition to anti-inflammatory properties, the compound has shown promise as an anticancer agent. A series of pyrazolo[4,3-f]quinoline derivatives were tested against various cancer cell lines. The results indicated that several compounds exhibited significant cytotoxicity with GI50 values below 8 μM across multiple cancer types .

Table 2: Cytotoxicity Against Cancer Cell Lines

CompoundCell Line TestedGI50 (μM)
1MNCI-H23<8
2EPC-3<7
2PHCT-15<8

These findings suggest that the compound may inhibit topoisomerase IIα activity similarly to etoposide, a known anticancer drug .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. It binds to active sites on enzymes or receptors, thereby modulating their activity and influencing downstream signaling pathways. This interaction can lead to reduced inflammation and inhibited cancer cell proliferation .

Case Studies

A notable study focused on the structure-activity relationship (SAR) of various pyrazoloquinoline derivatives. It was found that ortho-substitution with electron-donating groups decreased both inhibitory activity on NO production and cytotoxicity compared to para-substituted analogs . This suggests that the position of substituents plays a critical role in determining biological efficacy.

Properties

IUPAC Name

8-benzyl-5-(4-methoxyphenyl)-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O3/c1-29-18-9-7-17(8-10-18)24-20-14-28(13-16-5-3-2-4-6-16)21-12-23-22(30-15-31-23)11-19(21)25(20)27-26-24/h2-12,14H,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAPKOXBVEQBKSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCO5)CC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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